molecular formula C12H12O5S B11815705 5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid

5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B11815705
M. Wt: 268.29 g/mol
InChI Key: HQRYDEJSTDDNLV-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with three methoxy groups at positions 5, 6, and 7, and a carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiophene derivatives, which are known for antimicrobial, anti-inflammatory, and kinase-inhibitory properties .

Properties

Molecular Formula

C12H12O5S

Molecular Weight

268.29 g/mol

IUPAC Name

5,6,7-trimethoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C12H12O5S/c1-15-7-4-6-5-8(12(13)14)18-11(6)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,13,14)

InChI Key

HQRYDEJSTDDNLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(S2)C(=O)O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Methoxy Groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene compounds exhibit potent anticancer properties. For example, studies have shown that certain thiophene derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acidHepG215Induces apoptosis
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acidMCF-720Cell cycle arrest

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In experimental models of colitis, it was found to significantly reduce inflammatory markers and improve gut health by modulating cytokine levels. The underlying mechanism involves the inhibition of the mTORC1 pathway, which is crucial in inflammatory responses .

Biological Research Applications

Role in Gut Microbiota Modulation
5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid has been shown to restore gut microbial balance in models of ulcerative colitis. This is particularly relevant given the increasing recognition of the gut microbiome's role in health and disease. The compound enhances the ratio of beneficial bacteria while reducing pathogenic strains .

Materials Science Applications

Conductive Polymers
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. They can be incorporated into conductive polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of 5,6,7-trimethoxybenzo[b]thiophene-2-carboxylic acid into polymer matrices has been explored to enhance conductivity and stability under operational conditions .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of various thiophene derivatives, 5,6,7-trimethoxybenzo[b]thiophene-2-carboxylic acid was synthesized and tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 15 µM, with detailed mechanistic studies revealing its role in apoptosis induction.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another research project focused on the anti-inflammatory effects of this compound in a mouse model of ulcerative colitis. The treatment led to decreased levels of pro-inflammatory cytokines (IL-6 and IL-9) and increased anti-inflammatory cytokines (IL-10), suggesting its potential as a therapeutic agent for inflammatory bowel diseases.

Mechanism of Action

The mechanism of action of 5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The methoxy groups and carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 5,6,7-trimethoxybenzo[b]thiophene-2-carboxylic acid with analogous benzo[b]thiophene derivatives, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).

Substituent Position and Electronic Effects

  • 5-Aminobenzo[b]thiophene-2-carboxylic acid: Substitution at position 5 with an amino group enhances anti-inflammatory activity. Derivatives such as 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid showed potent inhibition of cyclooxygenase (COX-2) in vitro .
  • 6-Chloro/6-Fluorobenzo[b]thiophene-2-carboxylic acids : Halogen substitution at position 6 improves antimicrobial activity. For example, 6-chloro and 6-fluoro analogs exhibited MIC values of 8–16 µg/mL against Candida albicans .
  • 5-Methoxybenzo[b]thiophene-2-carboxylic acid : A single methoxy group at position 5 was optimized for Clk1/4 kinase inhibition (IC₅₀ = 0.12 µM), with selectivity driven by reduced steric hindrance compared to bulkier trimethoxy substitutions .

Structural and Functional Insights

  • Methoxy vs. Halogen Substitutions : Methoxy groups (e.g., 5,6,7-trimethoxy) enhance metabolic stability but may reduce solubility. In contrast, halogen atoms (Cl, F) improve target binding via hydrophobic interactions .
  • Carboxylic Acid Position : The 2-carboxylic acid group is critical for hydrogen bonding with kinase active sites. Derivatives lacking this group (e.g., esters or amides) show reduced potency .
  • Trimethoxy vs.

Key Research Findings and SAR Trends

Antimicrobial Activity :

  • Thiophene-2-carboxylic acid derivatives with electron-withdrawing groups (Cl, F) at position 6 exhibit superior antifungal activity. For example, 6-chloro and 6-fluoro analogs showed MIC values 2–4× lower than unsubstituted derivatives .
  • Substitution with thiourea groups enhances activity against Gram-positive bacteria (Staphylococcus aureus MIC = 4 µg/mL) .

Kinase Inhibition: 5-Methoxybenzo[b]thiophene-2-carboxamides are potent Clk1/4 inhibitors (IC₅₀ < 0.2 µM), while bulkier trimethoxy substitutions reduce potency due to steric clashes . 4-Cyanobenzo[b]thiophene-2-carboxylic acid inhibits DYRK1A (IC₅₀ = 1.8 µM), suggesting that electron-deficient substituents at position 4 favor kinase binding .

Anti-Inflammatory Activity: 5-Amino derivatives modified with chloroacetamido groups showed 10× higher COX-2 inhibition than parent compounds (IC₅₀ = 0.5 µM vs. 5 µM) .

Biological Activity

5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, including case studies and structure-activity relationships (SAR), to provide a comprehensive overview of its biological activity.

Anticancer Properties

The compound has been studied for its role as an inhibitor of tubulin polymerization, which is a critical mechanism in cancer therapy. Research indicates that derivatives of benzo[b]thiophene, including those with trimethoxy substitutions, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes showed strong growth inhibition and induced apoptosis in cancer cells by arresting them in the G2-M phase of the cell cycle .

Table 1: Antiproliferative Activity of Trimethoxybenzo[b]thiophene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
T115K562< 0.1Tubulin polymerization inhibition
T115HT-29Low nanomolar rangeMicrotubule destabilization
T115PC3Low nanomolar rangeInduction of apoptosis

The mechanism by which these compounds exert their anticancer effects primarily involves their interaction with tubulin, disrupting microtubule dynamics essential for mitosis. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiophene ring enhance the compound's potency. For example, methoxy groups at the C-4, C-6, or C-7 positions were found to significantly increase antiproliferative activity compared to unsubstituted derivatives .

Other Biological Activities

Beyond anticancer properties, thiophene derivatives have demonstrated various biological activities:

  • Antimicrobial Activity : Some studies have reported that thiophene derivatives exhibit antibacterial properties comparable to standard antibiotics like Ampicillin .
  • Anti-inflammatory Effects : Compounds derived from thiophene structures have shown promising results in reducing inflammation in animal models .
  • Metabolic Regulation : A related compound has been noted for its ability to ameliorate metabolic disorders by inhibiting specific pathways involved in lipid biosynthesis .

Case Study 1: In Vivo Efficacy

In a mouse xenograft model using human colorectal (HT-29) and prostate (PC3) cancer cells, T115 was administered intraperitoneally. The results indicated significant tumor growth inhibition, showcasing its potential as a therapeutic agent in cancer chemotherapy .

Case Study 2: Metabolic Disorders

A novel compound similar to 5,6,7-trimethoxybenzo[b]thiophene-2-carboxylic acid was tested in diet-induced obesity (DIO) mice. It showed promising lipid-lowering effects through modulation of SREBP pathways, suggesting potential applications beyond oncology .

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